dl-Oplopanone

Description

Contextual Significance within Sesquiterpenoid Chemistry

Oplopanone (B156011) is classified as a sesquiterpene, a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H26O2. cymitquimica.com Sesquiterpenoids are a diverse group of natural products known for their complex structures and wide range of biological activities. The chemical architecture of oplopanone, featuring a bicyclic system, contributes to its unique chemical properties and makes it a subject of interest in the field of natural product chemistry. cymitquimica.com

The study of sesquiterpenoids like oplopanone is significant for several reasons. They serve as challenging targets for total synthesis, thereby driving the development of new synthetic methodologies. Furthermore, understanding the biosynthesis and chemical reactivity of these molecules provides insights into fundamental principles of organic chemistry and enzymatic reactions in nature. The specific arrangement of carbon, hydrogen, and oxygen atoms in oplopanone contributes to its reactivity and interactions with other substances. cymitquimica.com

Historical Perspectives on Oplopanone Research

Research into oplopanone dates back to its isolation from natural sources. A significant milestone in the study of this compound was the total synthesis of its racemic form, dl-oplopanone. In 1973, a notable total synthesis was described, which provided a method for producing the compound in a laboratory setting. acs.org This achievement was crucial for confirming the structure of the natural product and for making it available for further study without relying on extraction from natural sources.

Early synthetic approaches often focused on constructing the characteristic ring skeleton and establishing the correct stereochemistry of the molecule's asymmetric centers. acs.org These pioneering syntheses laid the groundwork for more advanced and efficient methods that would be developed in the following decades. The challenges associated with controlling the stereochemistry of multiple chiral centers have been a persistent theme in oplopanone research.

Current Research Landscape and Emerging Trends in Oplopanone Studies

The study of oplopanone and its derivatives continues to be an active area of research. Modern synthetic efforts are often directed towards developing more efficient and stereoselective routes to this compound and its stereoisomers. acs.org These new synthetic strategies are important for accessing larger quantities of the compound for potential biological evaluation and for the synthesis of related, structurally complex natural products.

A recent trend in this field is the discovery and characterization of new oplopanone-related sesquiterpenoids from various natural sources. For instance, a new oplopanone sesquiterpenoid, (+)-oplopanone C, was isolated from the liverwort Porella perrottetiana in 2023. nih.gov The discovery of new analogs provides valuable insights into the structural diversity of this class of compounds and opens up new avenues for chemical and biological investigation. The elucidation of the structures of these new compounds relies heavily on modern analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

35049-27-5 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

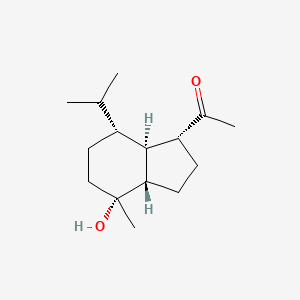

IUPAC Name |

1-[(1R,3aS,4R,7R,7aR)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone |

InChI |

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15-/m1/s1 |

InChI Key |

WLXJHVQYKOJBBN-CAEXGNQWSA-N |

SMILES |

CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]([C@@H]2[C@@H]1[C@@H](CC2)C(=O)C)(C)O |

Canonical SMILES |

CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O |

Synonyms |

dl-oplopanone |

Origin of Product |

United States |

Isolation and Advanced Chromatographic Separation Methodologies for Oplopanone and Its Analogs

Extraction and Fractionation Techniques from Natural Sources

Oplopanone (B156011) has been identified in various plant species, including Artemisia sieberi, Magnolia fargesii, Reneilmia cincinnata, Homalomena sagittifolia, Juniperus lucayana, Oplopanax elatus, Oplopanax japonicus, and Oplopanax horridus chemfaces.commedchemexpress.comscielo.org.mxnih.govbeilstein-journals.orgnaturalproducts.netresearchgate.net. The initial step in its isolation involves extracting these plant materials using various solvents. Common extraction methods employed include:

Solvent Extraction: This is a widely used technique where plant material is soaked in solvents of varying polarities, such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, acetone (B3395972), ethanol, methanol, or hexane (B92381) chemfaces.comchembk.commdpi.comnih.govplantarchives.org. The choice of solvent depends on the polarity of oplopanone and the other compounds present in the extract. For instance, hexane and ethyl acetate have been used for extracting sesquiterpenoids scielo.org.mx.

Soxhlet Extraction: A continuous extraction method that uses a volatile solvent to efficiently extract compounds from solid plant material mdpi.comksu.edu.sa.

Ultrasound-Assisted Extraction (UAE): This modern technique utilizes ultrasonic waves to enhance the extraction efficiency by disrupting plant cell walls and improving solvent penetration mdpi.comnih.gov.

Microwave-Assisted Extraction (MAE): Similar to UAE, MAE uses microwave energy to rapidly heat the solvent and plant material, leading to faster and more efficient extraction mdpi.comnih.gov.

Supercritical Fluid Extraction (SFE): Often employing supercritical CO2, this method offers an environmentally friendly approach for extracting non-polar to moderately polar compounds mdpi.complantarchives.orgksu.edu.sa.

Following the initial extraction, the crude extract is typically subjected to fractionation to simplify the complex mixture and enrich the oplopanone fraction. Techniques like liquid-liquid partitioning and silica (B1680970) gel column chromatography are commonly used for this purpose scielo.org.mxplantarchives.orgrhhz.netingentaconnect.comhilarispublisher.com. For example, partitioning between immiscible solvents like petroleum ether, ethyl acetate, and n-butanol has been employed rhhz.net. Fractionation using silica gel columns with gradient elution systems, often involving mixtures of petroleum ether and acetone or chloroform and methanol, helps in separating compounds based on their polarity scielo.org.mxrhhz.netingentaconnect.com.

High-Resolution Chromatographic Purification Strategies

Once enriched fractions containing oplopanone are obtained, high-resolution chromatographic techniques are employed to achieve high purity.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique suitable for separating volatile and thermally stable compounds like sesquiterpenoids. It operates by separating components of a mixture based on their differential partitioning between a mobile gas phase and a stationary phase within a heated column iipseries.orgskpharmteco.comorganomation.com.

Analytical GC: Used for identifying and quantifying oplopanone in complex mixtures, assessing purity, and detecting impurities skpharmteco.com. GC-Mass Spectrometry (GC-MS) is particularly valuable for identifying compounds based on their mass spectra and fragmentation patterns iipseries.orgnih.govresearchgate.net.

Preparative GC: While less common for natural product isolation due to potential thermal degradation, preparative GC can be used to isolate pure compounds from mixtures skpharmteco.com. The separation is based on differences in boiling points and interactions with the stationary phase. For oplopanone, specific column chemistries (e.g., those with phenyl methyl siloxane) and temperature programming are crucial for achieving optimal separation researchgate.netredalyc.org.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and analysis of a broad range of compounds, including non-volatile and thermally labile ones like many sesquiterpenoids. It utilizes a liquid mobile phase pumped at high pressure through a column packed with a stationary phase nih.govhilarispublisher.comiipseries.orgsigmaaldrich.com.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode for oplopanone purification. It separates compounds based on their hydrophobicity, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water, acetonitrile, or methanol) scielo.org.mxbeilstein-journals.orgsigmaaldrich.comscielo.org.mxdiva-portal.orgmz-at.de. Gradient elution, where the mobile phase composition changes over time, is often employed to achieve optimal separation of complex mixtures. For instance, RP-HPLC using C18 columns with mobile phases like acetonitrile/water or methanol/water gradients has been utilized for purifying sesquiterpenoids scielo.org.mxbeilstein-journals.orgscielo.org.mx.

Preparative HPLC: Used to isolate larger quantities of pure compounds. Parameters such as column dimensions, mobile phase composition, flow rate, and detection wavelength are optimized for efficient purification column-chromatography.com.

Countercurrent Chromatography and Other Advanced Separations

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers significant advantages for natural product isolation, particularly for sensitive compounds. It avoids the use of a solid stationary phase, thus minimizing irreversible adsorption and degradation aocs.orgmdpi.comnih.gov.

Countercurrent Chromatography (CCC): CCC separates compounds based on their differential solubility in two immiscible liquid phases. The stationary phase is a liquid held in a rotating coil or column by centrifugal force, while the mobile phase is pumped through it aocs.orgmdpi.comnih.gov. Various solvent systems, such as hexane-ethyl acetate-butanol-ethanol-water mixtures, can be optimized for separating specific classes of compounds nih.govpan.olsztyn.pl. CCC has been applied to the separation of complex plant extracts, including saponins, by skeleton type nih.gov. Its high sample capacity and low solvent consumption make it attractive for preparative scale purification aocs.orgmdpi.com.

Flash Chromatography: A rapid form of column chromatography that uses moderate pressure to speed up the separation process, often employed for initial fractionation of crude extracts beilstein-journals.orgplantarchives.orgrhhz.net.

Strategies for Isolation of Stereoisomers and Epimers

Oplopanone, like many sesquiterpenoids, can exist as different stereoisomers or epimers. The isolation of specific stereoisomers often requires specialized chromatographic techniques.

Chiral Chromatography: This technique employs chiral stationary phases (CSPs) that can differentiate between enantiomers. While direct reports of chiral separation of oplopanone are limited in the initial search, chiral HPLC is a standard method for resolving enantiomers of complex organic molecules .

Diastereomeric Separation: If oplopanone or its analogs have multiple chiral centers, diastereomers can be formed. These diastereomers have different physical properties and can often be separated using standard chromatographic methods like RP-HPLC or normal-phase chromatography, as their interactions with the stationary phase will differ. For example, studies on related sesquiterpenoids have identified epimers or stereoisomers that were separated using silica gel chromatography and analyzed by GC rhhz.netmdpi.com. The isolation of specific stereoisomers often involves careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase, and temperature.

Comprehensive Synthetic Strategies for Dl Oplopanone and Its Derivatives

Synthesis of Oplopanone (B156011) Analogs and Chemically Modified Derivatives

The synthesis of analogs and chemically modified derivatives of a lead compound is a cornerstone of drug discovery and chemical biology. This process allows researchers to systematically investigate how specific structural features influence biological activity, identify key pharmacophores, and optimize properties such as potency, selectivity, and pharmacokinetic profiles. For a compound like dl-Oplopanone, such synthetic endeavors would aim to probe its biological roles and potential therapeutic applications.

Structure-Driven Modifications for Mechanistic Probing

Structure-driven modifications involve making targeted alterations to a molecule's architecture to elucidate its mechanism of action and to establish structure-activity relationships (SAR). By selectively changing functional groups, altering stereochemistry, modifying ring systems, or introducing/removing substituents, scientists can pinpoint which parts of the molecule are essential for its biological effect nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com.

These modifications serve several key purposes:

Mechanistic Insight: Changing a specific functional group, for instance, can reveal its role in binding to a biological target or its involvement in a catalytic process. For example, studies on spliceostatin A derivatives demonstrated how modifications to the epoxide functionality impacted its activity, providing insights into the molecule's interaction with its target nih.gov.

Structure-Activity Relationships (SAR): SAR studies systematically map how variations in chemical structure correlate with changes in biological activity. This process helps identify the minimal structural requirements for activity and guides the design of more potent or selective analogs frontiersin.orgnih.govresearchgate.netmdpi.comcbcs.semdpi.comkcl.ac.ukmdpi.com. For instance, modifications to tropolone (B20159) derivatives were used to identify potent xanthine (B1682287) oxidase inhibitors, correlating specific arylazo substitutions with inhibitory activity nih.gov.

Probing Biological Pathways: Analogs can be designed to interact with specific components of a biological pathway, acting as chemical probes. For example, the synthesis of clickable alkyne- or azide-functionalized derivatives of natural products allows for their tracking within cells and identification of protein targets through techniques like activity-based protein profiling nih.gov. Similarly, substrate analogs are used to understand enzyme mechanisms, as seen with aristolochene (B1197444) synthase nih.gov.

Diversification Strategies for Structural Exploration

Diversification strategies focus on generating libraries of structurally related compounds, thereby exploring a broader chemical space and increasing the chances of discovering novel bioactive molecules or scaffolds. These approaches are often employed when the initial biological activity is moderate or when seeking compounds with entirely new properties.

Key diversification strategies include:

Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS): These techniques allow for the rapid synthesis of large numbers of analogs by combining various building blocks or by employing a series of diverse chemical reactions on a common scaffold kcl.ac.uktandfonline.comnih.govrsc.orgresearchgate.nettandfonline.comresearchgate.netnih.gov. For example, carbohydrate-based scaffolds offer multiple points for diversification, enabling the creation of diverse libraries for biological screening tandfonline.comtandfonline.com.

Scaffold Hopping and Modification: This involves altering the core structure of a known bioactive molecule or exploring variations on a privileged scaffold to discover new chemical entities with similar or improved biological profiles nih.govresearchgate.netnih.gov. Strategies might include ring expansion reactions or functionalization of C-H bonds to generate novel polycyclic structures with medium-sized rings nih.govresearchgate.netresearchgate.net.

Analogue Synthesis: This involves creating compounds that are structurally similar to a known active molecule but differ in specific positions or functional groups. For example, fluconazole (B54011) derivatives were synthesized by modifying its hydroxyl group, aromatic ring, or triazole rings to enhance antifungal activity or overcome resistance mdpi.com. Similarly, linezolid (B1675486) analogs were synthesized to probe the role of substituents on the oxazolidinone scaffold kcl.ac.uk.

Data Table Limitations

Biosynthetic Investigations of Oplopanone

Proposed Biosynthetic Pathways of Oplopanone (B156011) (e.g., Mevalonate (B85504) Pathway)

Terpenoids, including sesquiterpenoids like oplopanone, are biosynthesized from isoprenoid precursors derived from primary metabolism ontosight.aiimperial.ac.uk. The mevalonate pathway is a well-established route for the synthesis of terpenes and sterols, starting from acetyl-CoA and proceeding through key intermediates such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) ontosight.ai. These C5 units are then sequentially condensed to form C10 (geranyldiphosphate, GPP), C15 (farnesyldiphosphate, FPP), and C20 (geranylgeranyldiphosphate, GGPP) precursors, which serve as substrates for terpene synthases ontosight.aiimperial.ac.ukmdpi.com.

For oplopanone specifically, its structure, characterized by a complex bicyclic system, suggests a derivation from a C15 sesquiterpene skeleton biosynth.comcymitquimica.com. One proposed pathway for the biosynthesis of oplopanone's bicyclic ring system involves an α-cadinol intermediate, which is thought to undergo a ring contraction reaction beilstein-journals.org. The cadinane (B1243036) family of sesquiterpenes, to which α-cadinol belongs, originates from germacrene D beilstein-journals.org. While the mevalonate pathway is the general route for sesquiterpenoid biosynthesis, the specific cyclization and modification steps leading to oplopanone are subject to enzymatic control.

Identification and Characterization of Biosynthetic Precursors and Intermediates

The primary precursors for sesquiterpenoid biosynthesis are derived from the mevalonate pathway, namely farnesyl diphosphate (FPP) ontosight.aiimperial.ac.ukmdpi.com. FPP is a linear C15 isoprenoid that serves as the substrate for a wide array of sesquiterpene synthases, which catalyze the cyclization and functionalization of this precursor into diverse sesquiterpene skeletons mdpi.comresearchgate.net.

While specific studies directly identifying and characterizing all intermediates in the dl-Oplopanone biosynthetic pathway are limited in the provided search results, it is understood that FPP would be the initial precursor. Subsequent intermediates would involve cyclized products and potentially oxidized or rearranged forms of these cyclized structures. For instance, α-cadinol has been proposed as an intermediate that undergoes ring contraction to form the oplopanone skeleton beilstein-journals.org. Further research would be needed to isolate and confirm other potential intermediates.

Enzymatic Transformations in Oplopanone Biosynthesis

The transformation of FPP into specific sesquiterpenes like oplopanone is orchestrated by a diverse group of enzymes, primarily terpene synthases (TPS) and various tailoring enzymes such as cytochrome P450 monooxygenases (P450s), dehydrogenases, and transferases mdpi.comresearchgate.netosti.gov.

Terpene synthases are responsible for catalyzing the cyclization of FPP into various sesquiterpene skeletons mdpi.comresearchgate.net. For oplopanone, a specific sesquiterpene synthase would likely catalyze the formation of a cadinane-type intermediate or a precursor that undergoes subsequent enzymatic modifications. Following the initial cyclization, tailoring enzymes, such as P450 monooxygenases, are often involved in introducing hydroxyl, carbonyl, or other functional groups, as well as performing rearrangements or oxidations that lead to the final oplopanone structure researchgate.netosti.gov. The specific enzymes involved in the proposed ring contraction of α-cadinol to oplopanone remain to be fully elucidated.

Advanced Spectroscopic and Computational Elucidation of Oplopanone Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) Applications

One-dimensional ¹H and ¹³C NMR spectroscopy provides the foundational data for structural elucidation. The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environments (chemical shifts), their neighboring protons (splitting patterns due to spin-spin coupling), and their relative abundance (integration). For dl-Oplopanone, characteristic signals would be expected for methyl groups, methylene (B1212753) and methine protons, and potentially olefinic protons if present in the structure. The ¹³C NMR spectrum, on the other hand, provides information about the carbon skeleton, indicating the number of unique carbon environments, their hybridization (e.g., sp³, sp², sp), and their electronic environments through chemical shifts. For instance, carbonyl carbons typically resonate in the δ 170-210 ppm range, while olefinic carbons appear around δ 100-150 ppm, and aliphatic carbons in the δ 0-60 ppm range libretexts.orgupi.edu.

| Proton Signal (δ in ppm) | Multiplicity | Coupling (Hz) | Integration | Assignment (Hypothetical) |

| 0.85 | d | 6.8 | 3H | Methyl (e.g., H-12) |

| 1.05 | s | - | 3H | Methyl (e.g., H-13) |

| 1.15 | d | 7.2 | 3H | Methyl (e.g., H-14) |

| 1.60 | m | - | 1H | Methylene/Methine (e.g., H-7) |

| 1.75 | m | - | 1H | Methylene/Methine (e.g., H-4) |

| 1.88 | m | - | 1H | Methylene/Methine (e.g., H-6) |

| 2.05 | m | - | 1H | Methylene/Methine (e.g., H-5) |

| 2.20 | dd | 12.0, 7.0 | 1H | Methylene (e.g., H-3a) |

| 2.55 | ddd | 12.0, 7.0, 2.0 | 1H | Methylene (e.g., H-3b) |

| 5.00 | s | - | 1H | Olefinic (e.g., H-15a) |

| 5.10 | s | - | 1H | Olefinic (e.g., H-15b) |

| 6.20 | s | - | 1H | Olefinic (e.g., H-8) |

| Carbon Signal (δ in ppm) | Assignment (Hypothetical) |

| 15.0 | Methyl (C-12) |

| 18.5 | Methyl (C-14) |

| 22.0 | Methyl (C-13) |

| 28.0 | Methylene/Methine (C-4) |

| 30.5 | Methylene/Methine (C-6) |

| 35.0 | Methylene/Methine (C-5) |

| 38.0 | Methylene/Methine (C-7) |

| 42.0 | Methylene (C-3) |

| 45.0 | Methine (C-1) |

| 48.0 | Methine (C-2) |

| 125.0 | Olefinic (C-15) |

| 135.0 | Olefinic (C-8) |

| 170.0 | Carbonyl (C-9) |

| 175.0 | Carbonyl (C-11) |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximitynih.govconicet.gov.armdpi.comresearchgate.netprinceton.eduemerypharma.comlibretexts.orgcreative-biostructure.comresearchgate.net

COSY (COrrelation SpectroscopY): This technique reveals proton-proton couplings through bonds, typically over two or three bonds (vicinal and geminal couplings). Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of spin systems and the identification of proton connectivity emerypharma.comlibretexts.orgcreative-biostructure.com.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This is crucial for assigning ¹³C NMR signals based on ¹H NMR assignments princeton.eduemerypharma.comcreative-biostructure.comresearchgate.net.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC is used to detect correlations between protons and carbons that are separated by two, three, or even four bonds. This technique is vital for connecting different molecular fragments and confirming the position of functional groups and substituents, thereby completing the structural assignment mdpi.comresearchgate.netprinceton.eduemerypharma.comcreative-biostructure.comresearchgate.netoxinst.comresearchgate.net.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY provides information about protons that are close in space, regardless of whether they are bonded or not. This through-space correlation is invaluable for determining relative stereochemistry and understanding the three-dimensional conformation of the molecule researchgate.netprinceton.edulibretexts.orgresearchgate.netmdpi.com.

| Key Correlation | Observed in | Implied Connectivity/Proximity |

| H-4 ↔ H-3a/H-3b | COSY | Vicinal coupling |

| H-5 ↔ H-4, H-6 | COSY | Vicinal coupling |

| H-12 → C-11 | HMBC | Long-range correlation |

| H-15a/b → C-14 | HMBC | Long-range correlation |

| H-8 → C-9, C-15 | HMBC | Long-range correlation |

| H-13 ↔ H-4 | NOESY | Spatial proximity |

| H-12 ↔ H-5 | NOESY | Spatial proximity |

Advanced NMR Pulse Sequences for Complex Structural Features

For molecules with complex structural features, such as overlapping signals or challenging stereochemical assignments, advanced NMR pulse sequences can be employed. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used in ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in signal assignment researchgate.netnih.gov. More advanced 2D NMR experiments or variations of standard experiments can also provide enhanced resolution or specific information, such as TOCSY (Total Correlated SpectroscopY) for complete spin system identification princeton.edulibretexts.orgpitt.edu.

Comparison of Experimental and Theoretical NMR Data (e.g., DP4+ Protocol)acs.orgresearchgate.netnih.govfrontiersin.orguca.edu.ar

In cases where stereochemical assignment is ambiguous from experimental data alone, computational methods are frequently utilized. The DP4+ (Data Processing Protocol 4 Plus) protocol is a powerful computational tool that compares experimental NMR chemical shifts (¹H and ¹³C) with theoretically calculated shifts for proposed stereoisomers. By calculating the Root Mean Square Deviation (RMSD) and Mean Absolute Error (MAE) between experimental and computed data, DP4+ can assign a probability to each proposed stereoisomer, often allowing for the unambiguous determination of relative and absolute configurations nih.govfrontiersin.orguca.edu.ar. This method has proven effective in resolving complex stereochemical puzzles in natural product chemistry researchgate.netnih.govfrontiersin.org.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)nih.govconicet.gov.arresearchgate.netacs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a highly accurate technique used to determine the exact mass of a molecule. This precise mass measurement allows for the unambiguous determination of the molecular formula by matching the observed mass-to-charge ratio (m/z) with calculated masses for possible elemental compositions. For this compound, HR-ESIMS can confirm its molecular formula, which is a critical first step in its structural elucidation. Fragmentation patterns observed in MS/MS experiments can also provide further structural insights, helping to identify characteristic substructures within the molecule.

| Ion Type | Observed m/z | Calculated m/z | Molecular Formula (Hypothetical) |

| [M+Na]⁺ | 287.1572 | 287.1572 | C₁₅H₂₂O₃Na |

| [M+H]⁺ | 263.1753 | 263.1753 | C₁₅H₂₃O₃ |

Compound Name List:

this compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile organic compounds, offering both separation and identification capabilities. In the context of this compound, GC-MS has been instrumental in its detection and characterization within complex mixtures, such as essential oils. The technique separates compounds based on their volatility and interaction with the stationary phase of the GC column, followed by ionization and detection by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation patterns, which aids in structural identification.

This compound has been identified as a constituent in the essential oil of Juniperus oxisedrus subsp. deltoides, where GC-MS analysis revealed its presence alongside other terpenoids researchgate.net. The molecular formula for this compound is C₁₅H₂₆O₂, with a molecular weight of approximately 238.37 g/mol thegoodscentscompany.com. The fragmentation patterns observed in its mass spectrum contribute to confirming its identity and distinguishing it from other structurally similar compounds.

Table 1: GC-MS Data for this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Identified In |

| This compound | C₁₅H₂₆O₂ | 238.37062 | Essential oil of Juniperus oxisedrus subsp. deltoides researchgate.net |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods are crucial for determining the absolute configuration (AC) of stereogenic centers within a molecule, a critical aspect for understanding biological activity and chemical properties. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are prominent chiroptical techniques used for this purpose.

Electronic Circular Dichroism (ECD) Spectroscopy and TDDFT Calculations

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. When combined with theoretical calculations, particularly Time-Dependent Density Functional Theory (TDDFT), ECD becomes a powerful tool for assigning absolute configurations nih.govmdpi.com. TDDFT calculations can predict the ECD spectra of proposed stereoisomers, allowing for a direct comparison with experimental data. This computational approach helps in assigning the correct absolute configuration by matching the calculated spectral features (e.g., peak positions, signs, and magnitudes of rotational strengths) to those experimentally observed nih.govnih.govresearchgate.net.

Studies involving oplopanone derivatives have utilized ECD spectroscopy in conjunction with TDDFT calculations to establish their absolute configurations nih.govresearchgate.net. For instance, researchers have analyzed the ECD spectra of sesquiterpenoids related to oplopanone, comparing experimental results with TDDFT-predicted spectra to confirm stereochemistry nih.govresearchgate.net. The characteristic n→π* transition of the carbonyl group in such molecules is a key chromophore for ECD analysis. However, the complex oplopanone skeleton can present challenges in the straightforward application of traditional rules like the octant rule, necessitating the use of computational methods to accurately interpret spectral data and determine group contributions to the ECD bands nih.govresearchgate.net. Related compounds, such as 8-β-p-coumaroyl-oplopanone and 2α-hydroxyoplopanone, have also had their structures and absolute configurations elucidated using ECD experiments tandfonline.comtandfonline.com.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) studies the variation of optical rotation with wavelength. While specific ORD spectral data for this compound were not detailed in the provided search results, the compound exhibits optical activity, indicated by its specific rotation ([α]D). For example, oplopanone has been reported with a specific rotation of [α]D −16° (CHCl₃, c 0.25) core.ac.uk and [α]D −16° (CHCl₃, c 0.25) tandfonline.com. Optical rotation measurements, though simpler than full ORD spectra, provide an initial indication of chirality and can be used in conjunction with other spectroscopic data for structural characterization.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are invaluable for identifying functional groups present in a molecule by analyzing the absorption or scattering of infrared radiation, respectively, which corresponds to molecular vibrations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that reveals the presence of specific functional groups. For this compound, IR spectroscopy has been employed to identify key functional moieties.

Based on analyses of related oplopanone structures, IR spectroscopy has indicated the presence of a hydroxyl (-OH) group, typically observed as a broad band in the region of 3300–3500 cm⁻¹ nih.gov. The absence of a carboxyl group band (around 1710 cm⁻¹) has also been noted in related compounds, suggesting the presence of a ketone or alcohol functionality rather than a carboxylic acid nih.gov. The specific absorption patterns in the IR spectrum provide direct evidence for the types of chemical bonds and functional groups present in the molecule, aiding in its structural confirmation.

Table 2: IR Spectral Features for Oplopanone Structures

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observed/Expected for Oplopanone | Reference |

| Hydroxyl (-OH) | 3300–3500 (broad) | Observed | nih.gov |

| Carboxyl (C=O) | ~1710 | Absent | nih.gov |

Raman Spectroscopy Applications

Raman spectroscopy is another vibrational spectroscopic technique that relies on the inelastic scattering of light to provide information about molecular vibrations and, consequently, functional groups and molecular structure wikipedia.orghoriba.com. It is a non-destructive method that can identify molecules by their unique spectral fingerprints and is sensitive to chemical bonding and molecular symmetry wikipedia.orghoriba.comresearchgate.net. While Raman spectroscopy is a powerful tool for chemical analysis, specific applications or reported data for this compound were not found within the provided search results. However, its general applicability to organic molecules suggests it could be used to complement IR spectroscopy in identifying functional groups and characterizing the vibrational modes of this compound.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure of crystalline organic compounds, providing precise atomic coordinates, bond lengths, and bond angles. While direct reports detailing the single-crystal X-ray diffraction analysis specifically for this compound are not explicitly detailed in the provided literature snippets, the method is consistently cited as a crucial technique in the structural elucidation of related natural products and synthetic intermediates within the broader context of sesquiterpenoid chemistry. For instance, in studies involving complex natural products, single-crystal X-ray diffraction analysis, alongside spectroscopic methods and computational calculations, has been employed to establish the structures and absolute configurations of various compounds, including bufospirostenin A and bufogargarizin C acs.orgresearchgate.net. Similarly, for other natural product families, single-crystal X-ray diffraction has been instrumental in confirming proposed structures and assigning configurational assignments, often complementing spectroscopic data researchgate.net. The rigorous application of X-ray crystallography provides an unambiguous structural framework, serving as a benchmark against which other analytical and computational data can be validated.

Computational Chemistry in Structure Elucidation

Computational chemistry offers a powerful suite of tools to complement experimental structural determination, enabling the prediction of properties, the exploration of molecular conformations, and the interpretation of complex spectroscopic data. For compounds with intricate stereochemistry, such as those related to the oplopanone skeleton, computational methods are vital for resolving ambiguities and confirming assignments.

Conformational Analysis

Understanding the preferred three-dimensional arrangements, or conformations, of a molecule is crucial for interpreting spectroscopic data and predicting chemical behavior. While specific detailed conformational analyses for this compound are not extensively detailed in the provided snippets, the research on oplopanone derivatives indicates the use of molecular modeling in conjunction with spectroscopic techniques. For example, studies on compounds related to oplopanone have involved the estimation of group contributions to electronic circular dichroism (ECD) bands by employing time-dependent density functional theory (TDDFT) calculations on selected molecular models derived from the parent structure researchgate.net. This approach implicitly involves exploring different molecular geometries and their relative stabilities, which is a core aspect of conformational analysis, to rationalize experimental observations. The peculiar skeleton of oplopanone necessitates such detailed modeling to accurately predict spectral properties.

Prediction of Spectroscopic Data

The predictive power of computational chemistry is particularly valuable for interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD). Time-dependent density functional theory (TDDFT) calculations have been successfully employed to reproduce and validate experimental ECD spectra of sesquiterpenoids related to oplopanone researchgate.net. By calculating theoretical ECD spectra and comparing them with experimental measurements, researchers can establish the absolute configuration of chiral centers within the molecule researchgate.net. This predictive capability is essential when experimental data alone may be ambiguous or when dealing with complex molecular architectures where stereochemical assignments are challenging. The ability of TDDFT to accurately model the electronic transitions responsible for ECD signals makes it a cornerstone in modern stereochemical elucidation.

Advanced Algorithms for Data Interpretation

The interpretation of spectroscopic data often requires sophisticated computational algorithms, especially when dealing with molecules exhibiting unique structural features. The oplopanone skeleton presents specific challenges, as noted in research where the application of traditional rules, such as the ketone octant rule for carbonyl n-π* ECD bands, becomes problematic due to uncertainties in the nodal surfaces of the molecular framework researchgate.net. This complexity necessitates advanced computational approaches to accurately estimate group contributions to the ECD spectrum researchgate.net. Furthermore, probabilistic analysis methods, such as DP4+ calculations, which leverage GIAO NMR chemical shift calculations, are employed to quantitatively assess the match between experimental and calculated data, thereby providing a high degree of confidence in stereochemical assignments researchgate.net. These advanced algorithms are critical for resolving structural ambiguities that simpler interpretation methods cannot address.

Compound List:

this compound

Mechanistic Elucidation of Oplopanone S Biological Activities

Modulation of Cellular Signaling Pathways by Oplopanone (B156011)

Oplopanone's interaction with cellular signaling pathways is a key area of investigation, suggesting its potential to influence a range of cellular processes.

Interaction with Specific Signal Transduction Cascades

Oplopanone is understood to influence cellular processes by interacting with specific signal transduction pathways biosynth.com. While direct, detailed studies on oplopanone's interaction with specific cascades are limited, research on related sesquiterpenoids provides insights. For instance, sesquiterpenoids isolated from Chrysanthemum species have demonstrated the ability to suppress lipopolysaccharide (LPS)-induced Nuclear Factor kappa B (NF-κB) pathways and downregulate Mitogen-Activated Protein Kinase (MAPK) activation, both critical mediators in inflammatory responses mdpi.com. Furthermore, studies involving the extract of Teucrium polium, which contains oplopanone, have linked its compounds to modulation of pathways such as PI3K-Akt, TNF signaling, insulin (B600854) signaling, FoxO signaling, adipocytokine signaling, AMPK signaling, and pathways related to type 2 diabetes mellitus peerj.com. These findings suggest that oplopanone, as a sesquiterpenoid, may play a role in modulating these complex signaling networks, although direct evidence specifically for oplopanone's engagement with these cascades remains to be fully elucidated.

Influence on Gene Expression Profiles

It is proposed that oplopanone may influence cellular processes by interacting with specific signal transduction pathways, thereby potentially altering the expression of genes associated with cellular defense mechanisms biosynth.com. However, the specific genes or transcriptional programs modulated by oplopanone have not been detailed in the available research. The broad impact of such pathway interactions suggests a downstream effect on gene expression, which warrants further investigation to identify the precise molecular targets.

Role in Oxidative Stress and Inflammation Pathways

Oplopanone exhibits potential roles in mitigating oxidative stress and modulating inflammatory responses, properties common among many sesquiterpenoids.

Antioxidant Mechanisms

Oplopanone has demonstrated potential antioxidant activities ontosight.aiontosight.ai. It is found in various plant sources known for their antioxidant properties, such as Juniperus phoenicea and Piper species itjfs.comnih.gov. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses mdpi.commdpi.comresearchgate.net. Antioxidants counteract this by scavenging free radicals, preventing cellular damage, and supporting repair mechanisms nih.gov. While the specific molecular mechanisms by which oplopanone exerts its antioxidant effects are not fully detailed, general antioxidant mechanisms involving phenolic compounds, such as hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation, are well-established researchgate.netfrontiersin.org. It is plausible that oplopanone may contribute to antioxidant defense through similar or related pathways.

Anti-inflammatory Modulations

Oplopanone possesses potential anti-inflammatory properties ontosight.aiontosight.ainih.gov. Its presence in plant extracts with demonstrated anti-inflammatory effects, such as Vepris nobilis, has been noted. Extracts from V. nobilis, containing oplopanone, have shown significant inhibition of carrageenan-induced paw edema in vivo, comparable to or exceeding that of the non-steroidal anti-inflammatory drug diclofenac (B195802) researchgate.net. This suggests a direct role in modulating inflammatory processes. As mentioned previously, the broader class of sesquiterpenoids can inhibit inflammatory pathways like NF-κB and MAPK mdpi.com, which are central to the inflammatory cascade.

Antimicrobial Mechanisms of Action

Oplopanone exhibits antimicrobial properties and has shown activity against various pathogens ontosight.aiontosight.ai. Specifically, it has demonstrated noteworthy anti-plasmodial activity against the Plasmodium falciparum strain chemfaces.com. The general mechanisms of antimicrobial action by antibiotics involve inhibiting essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid metabolism, or by disrupting cell membrane integrity slideshare.netresearchgate.netmemory-pharm.com. While oplopanone's specific antimicrobial mechanisms are not yet fully elucidated, its observed activity suggests interference with critical microbial functions.

Data Tables

Table 1: Oplopanone's Potential Influence on Cellular Signaling Pathways

| Pathway/Cascade | Proposed Modulation | Evidence/Source | Notes |

| PI3K-Akt | Modulation | Teucrium polium extract study peerj.com | Direct evidence for oplopanone limited. |

| TNF Signaling | Modulation | Teucrium polium extract study peerj.com | Direct evidence for oplopanone limited. |

| Insulin Signaling | Modulation | Teucrium polium extract study peerj.com | Direct evidence for oplopanone limited. |

| NF-κB | Inhibition (in related compounds) | Chrysanthemum sesquiterpenoid study mdpi.com | Oplopanone is a sesquiterpenoid. |

| MAPK | Downregulation (in related compounds) | Chrysanthemum sesquiterpenoid study mdpi.com | Oplopanone is a sesquiterpenoid. |

Table 2: Oplopanone's Role in Oxidative Stress and Inflammation

| Activity | Proposed Mechanism | Evidence/Source | Notes |

| Antioxidant | ROS scavenging, free radical neutralization | General properties of sesquiterpenoids ontosight.aiontosight.ai; presence in antioxidant plant extracts itjfs.comnih.govresearchgate.netnih.gov | Specific mechanisms for oplopanone not detailed. |

| Anti-inflammatory | Inhibition of inflammatory mediators/pathways | Potential property ontosight.aiontosight.ainih.gov; Vepris nobilis extract study (paw edema) researchgate.net; related sesquiterpenoid studies mdpi.com | Direct mechanisms for oplopanone require further investigation. |

Table 3: Oplopanone's Antimicrobial Mechanisms

| Activity | Target Organism/Pathogen | Proposed Mechanism | Evidence/Source | Notes |

| Antimicrobial | Bacteria, Fungi | General antibiotic mechanisms (cell wall/protein synthesis inhibition, membrane disruption) slideshare.netresearchgate.netmemory-pharm.com | Potential property ontosight.aiontosight.ai | Specific mechanisms for oplopanone not detailed. |

| Anti-plasmodial | Plasmodium falciparum | Interference with parasite survival/replication | Noteworthy activity reported chemfaces.com | Specific mechanisms for oplopanone not detailed. |

Anticancer and Anti-Proliferative Mechanisms

| Cancer Cell Line | Reported IC50 Range (µM) | References |

| MCF-7 (Breast) | 10 - 32.11 | nih.govjksus.orgresearchgate.netphcogj.com |

| KB (Oral) | Data not specified | researchgate.net |

| HepG2 (Liver) | 10 - 33.79 | nih.govjksus.orgresearchgate.netphcogj.com |

| A549 (Lung) | 15.80 - 39.96 | nih.govjksus.orgresearchgate.netphcogj.com |

Modulation of Oncogenic PathwaysMechanistic studies indicate that dl-Oplopanone can modulate critical oncogenic signaling pathways that drive cancer development and progression. These pathways include the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer and promotes cell survival and proliferationoaepublish.comfrontiersin.org. The compound may also interfere with other pathways involved in tumor growth, such as those regulated by growth factors or transcription factors that promote oncogenesisoaepublish.comnih.govnih.gov.

Compound List:

this compound

Anti-Parasitic Activity Mechanisms (e.g., Anti-plasmodial against Plasmodium falciparum)

Specific mechanistic details regarding the anti-parasitic activity of this compound, particularly against Plasmodium falciparum, were not identified in the provided search results. Research into Plasmodium falciparum infection mechanisms highlights its complex life cycle, including erythrocyte invasion pathways involving various ligands and receptors biorxiv.orgwikipedia.orgnih.govfrontiersin.orgnih.gov. While various compounds and plant extracts have been investigated for their antiplasmodial effects, demonstrating mechanisms such as interfering with parasite metabolism or invasion nih.govresearchgate.netms-editions.clplos.org, this compound was not specifically mentioned in this context within the retrieved literature. Consequently, data tables detailing this compound's specific anti-plasmodial mechanisms cannot be generated from the available information.

Other Biologically Relevant Mechanistic Investigations (e.g., osteogenic differentiation)

Specific mechanistic investigations of this compound related to osteogenic differentiation were not identified in the provided search results. Osteogenic differentiation, the process by which mesenchymal stem cells (MSCs) develop into bone-forming osteoblasts, is a complex biological process regulated by various signaling pathways and growth factors, such as Bone Morphogenetic Proteins (BMPs) medsci.orgwjgnet.comnih.govnih.gov. These processes involve intricate molecular interactions that promote cell attachment, gene expression of osteogenic markers, and matrix mineralization medsci.orgwjgnet.comnih.govcityu.edu.hk. While Oplopanax horridus, the plant from which this compound is derived, has demonstrated other biological activities, including anticancer effects researchgate.netnih.gov, the search did not reveal any direct mechanistic studies of this compound in the context of osteogenic differentiation. Therefore, data tables for this section pertaining to this compound cannot be populated.

Compound List:

this compound

Structure Activity Relationship Sar Studies of Oplopanone and Its Analogs

Correlation of Structural Features with Biological Potency and Selectivity

Research indicates that modifications to the oplopanone (B156011) skeleton can significantly impact its biological activity. Studies on derivatives of related compounds, such as those from the Ambrosia genus, have shown that modified structures can exhibit improved cytotoxic activity and selectivity indices compared to the parent natural product windows.net. For instance, the derivative 8-β-p-Coumaroyl-oplopanone has demonstrated anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL mdpi.com.

Identification of Key Pharmacophoric Elements within the Oplopanone Skeleton

Identifying key pharmacophoric elements involves pinpointing the essential structural features responsible for a compound's biological activity. These elements, when present in a molecule, are recognized by biological targets, initiating a response. SAR studies, by systematically altering parts of the molecule and observing the effect on activity, help in this identification process.

While specific pharmacophore models for dl-Oplopanone are not extensively detailed in the provided literature, the general approach involves understanding which functional groups, stereochemical arrangements, or spatial orientations are critical for interaction with a biological target. For example, the observation that certain hydroxyl groups are important for activity in related compounds acs.org suggests that hydroxyl functionalities on the oplopanone scaffold could be crucial pharmacophoric elements. Furthermore, the concept of "pharmacophore-directed retrosynthetic strategies" researchgate.net highlights how understanding these key elements can guide the synthesis of new compounds. The presence of specific topological pharmacophore patterns has also been noted in the broader context of natural product research naturalproducts.net.

Rational Design of Oplopanone Derivatives for Enhanced Activity

The insights gained from SAR studies directly inform the rational design of novel oplopanone derivatives with improved properties. By understanding which structural modifications lead to increased potency, selectivity, or altered biological profiles, medicinal chemists can strategically synthesize analogs. As noted, derivatives have shown enhanced cytotoxic activity and selectivity indices compared to the parent compound windows.net.

Rational design strategies might involve:

Functional Group Modification: Introducing or altering functional groups, such as esterifying hydroxyl groups or adding acyl moieties like the coumaroyl group in 8-β-p-Coumaroyl-oplopanone mdpi.com, to modulate physicochemical properties and target interactions.

Stereochemical Alterations: Synthesizing epimers or diastereomers of oplopanone to explore the impact of stereochemistry on biological activity, as demonstrated by the synthesis of (±)‐anhydrooplopanone and (±)‐8‐epi‐oplopanone tandfonline.com.

Scaffold Exploration: Creating molecular diversity by modifying different regions of the oplopanone skeleton to identify novel lead compounds tandfonline.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs computational methods to establish mathematical relationships between the chemical structure of compounds and their biological activity. This approach allows for the prediction of activity for new, unsynthesized molecules, thereby accelerating drug discovery. QSAR studies have been conducted on various terpenoids, including compounds like oplopanone, to correlate their structures with biological activities such as neuroprotection researchgate.net.

These studies have demonstrated that specific molecular descriptors can significantly predict biological activity. For instance, in QSAR models for terpenoids, descriptors related to hydrogen bonding, polarity, and molecular size have shown strong correlations with activity researchgate.net. The development of such models typically involves selecting relevant descriptors, building statistical models, and rigorously validating their predictive power.

Descriptor Selection and Calculation

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors quantify various structural and physicochemical properties of a molecule. For terpenoids, including compounds like oplopanone, commonly utilized descriptors include:

Hydrogen Bond Acceptor (HBA) count: The number of atoms in a molecule capable of accepting hydrogen bonds. naturalproducts.netresearchgate.net

Molar Refractivity (MR): A measure related to the size, shape, and polarizability of a molecule. researchgate.net

Polar Surface Area (PSA) / Topological Polar Surface Area (tPSA): Represents the surface sum of polar atoms, indicating polarity and potential for membrane permeability. naturalproducts.netresearchgate.net

Molecular Volume (Vp): A measure of the three-dimensional space occupied by a molecule. researchgate.net

LogP (AlogP): The logarithm of the octanol-water partition coefficient, indicating lipophilicity. naturalproducts.net

Fraction of sp3 hybridized carbons (Fsp3): Reflects the three-dimensionality and saturation of a molecule. naturalproducts.net

These descriptors are calculated using various cheminformatics software packages based on the 2D or 3D structure of the compound.

Statistical Model Development and Validation

Once descriptors are calculated, statistical models are developed to correlate these descriptors with observed biological activities. Common modeling techniques include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) researchgate.net.

The predictive ability of these QSAR models is assessed through rigorous validation. This typically involves:

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation or Leave-Many-Out (LMO) cross-validation are used to estimate the model's performance on unseen data from the training set researchgate.net. High cross-validated correlation coefficients (Q²) are indicative of a robust model.

External Validation: The model's predictive power is further tested on an independent set of compounds not used during model training. This is crucial for confirming the model's generalizability and reliability researchgate.net.

Studies involving terpenoids have reported strong predictive models with correlation coefficients (r) ≥ 0.98 and cross-validated values (Q²) ≥ 0.77, suggesting that QSAR approaches can effectively capture the relationship between structural features and biological activity for this class of compounds researchgate.net.

Future Research Directions and Applications in Chemical Biology

Advancements in Synthetic Methodologies for Accessing Complex Oplopanone (B156011) Scaffolds

The synthesis of complex natural product scaffolds, such as that of oplopanone, presents significant challenges that drive innovation in synthetic organic chemistry. While the total synthesis of dl-oplopanone has been reported, involving a photochemical rearrangement to establish a key intermediate researchgate.net, further advancements in synthetic methodologies are crucial for efficient and scalable access to this compound and its analogs. Future research could focus on:

Stereoselective Synthesis: Developing highly stereoselective routes to access specific enantiomers of oplopanone, as stereochemistry often dictates biological activity. This could involve the application of asymmetric catalysis, organocatalysis, or biocatalysis, building upon recent advances in enantioselective transformations frontiersin.orgnih.gov.

Enzyme-Enabled Transformations: Leveraging engineered enzymes for specific, challenging transformations within the oplopanone synthesis. Biocatalysis offers greener and more selective pathways for constructing complex molecular architectures nih.govrice.edu.

Scaffold Hopping and Analogue Synthesis: Developing methodologies that allow for facile modification of the oplopanone core structure to generate diverse libraries of analogs. This is essential for structure-activity relationship (SAR) studies and the optimization of biological properties.

Deeper Mechanistic Investigations at the Molecular and Cellular Levels

Understanding how this compound exerts its biological effects requires in-depth mechanistic studies at both the molecular and cellular levels. Current research suggests its involvement in modulating cell signaling pathways, potentially impacting oxidative stress and inflammation biosynth.com. Future investigations should aim to:

Elucidate Molecular Targets: Identify the specific proteins, enzymes, or cellular pathways with which this compound directly interacts. This could involve target-based screening, affinity chromatography, or biochemical assays.

Investigate Signal Transduction Pathways: Map the downstream effects of oplopanone binding or modulation on cellular signaling cascades. This may involve studying changes in protein phosphorylation, gene expression, or metabolite profiles.

Cellular Localization and Dynamics: Determine where in the cell oplopanone localizes and how its distribution changes in response to cellular stimuli or during its mechanism of action. This could be aided by derivatization with fluorescent tags (see Section 8.5).

Mechanisms of Anti-plasmodial Activity: Given its reported anti-plasmodial activity chemfaces.comtargetmol.com, detailed studies are needed to understand how oplopanone interferes with Plasmodium falciparum physiology, potentially targeting essential enzymes or metabolic pathways unique to the parasite.

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse biological activities reported for oplopanone and related sesquiterpenoids open avenues for exploring novel therapeutic applications and identifying new biological targets.

Antimalarial Therapeutics: The noted anti-plasmodial activity chemfaces.comtargetmol.com warrants further investigation into oplopanone's potential as a lead compound for new antimalarial drugs, particularly against drug-resistant strains of Plasmodium falciparum.

Antimicrobial and Antifungal Agents: Its reported antimicrobial and antifungal properties ontosight.aimdpi.com suggest potential in combating infectious diseases. Research could focus on identifying specific bacterial or fungal species against which oplopanone is most effective and elucidating the mechanisms of action.

Anticancer Therapies: The observed antitumor properties ontosight.aimdpi.com indicate potential for developing anticancer agents. Future work could involve screening against various cancer cell lines, identifying specific cancer-related targets, and understanding its cytotoxic or cytostatic mechanisms.

Anti-inflammatory and Neuroprotective Applications: Modulation of oxidative stress and inflammation biosynth.com, along with potential acetylcholinesterase inhibition by related compounds chemfaces.com, hints at applications in inflammatory diseases or neurodegenerative disorders.

Pesticidal Applications: The insecticidal activity ontosight.aimdpi.comresearchgate.net suggests potential use in crop protection or as an environmentally friendly insecticide.

Chemoinformatic and Computational Screening of Oplopanone-like Structures

Chemoinformatics and computational modeling are indispensable tools for accelerating the discovery and optimization of bioactive compounds. These approaches can be applied to this compound and its structural analogs to:

Virtual Screening: Employing virtual screening techniques to identify existing compound libraries that share structural similarities with oplopanone or possess predicted favorable interactions with specific biological targets. This can rapidly filter large datasets for potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate structural features of oplopanone analogs with their observed biological activities. This allows for the rational design of new compounds with improved potency and selectivity.

Molecular Docking and Dynamics: Performing molecular docking studies to predict the binding modes and affinities of oplopanone and its derivatives to potential protein targets. Molecular dynamics simulations can further elucidate the stability and conformational changes of these interactions mdpi.comitjfs.com.

Pharmacophore Modeling: Generating pharmacophore models based on the known activities of oplopanone to search for novel compounds that fit the essential features required for biological interaction.

Table 1: Molecular Docking Scores of Oplopanone Against Leishmania Targets

| Target Protein | Binding Energy (kcal/mol) |

| L. major Cathepsin B | -70.8 |

| L. major Dihydroorotate DH | -74.0 |

| L. major Glyoxalase II | -74.2 |

| L. major Methionyl-tRNA syn. | -76.9 |

| L. major Nicotinamidase | -71.7 |

| L. major Uridine diphosphate-glucose pyrophosphorylase | -73.0 |

| L. infantum Nicotinamidase | -70.8 |

| L. infantum Dihydroorotate DH | -66.1 |

| L. infantum Glyoxalase II | -69.4 |

| L. infantum Methionyl-tRNA syn. | -81.9 |

| L. infantum Uridine diphosphate-glucose pyrophosphorylase | -59.4 |

*Data adapted from mdpi.com. Note: Lower (more negative) binding energy indicates a stronger predicted interaction.

Potential for Derivatization to Probe Biological Systems

Derivatization of this compound can yield valuable tools for chemical biology research, enabling a deeper understanding of its interactions within biological systems.

Fluorescent Probes: Synthesizing fluorescently labeled oplopanone derivatives would allow for real-time tracking of its cellular uptake, localization, and distribution within living cells using fluorescence microscopy or flow cytometry mdpi.com.

Affinity Labels: Creating oplopanone derivatives with reactive functional groups (affinity labels) could help covalently capture and identify its direct protein targets within cell lysates.

Structure-Activity Relationship (SAR) Probes: Synthesizing a series of analogs with systematic modifications to the oplopanone scaffold can help dissect the contributions of specific functional groups and structural motifs to its biological activity.

Metabolic Stability Probes: Derivatizing oplopanone to assess its metabolic stability and identify potential metabolic pathways could inform drug development efforts. Techniques like benzoyl chloride derivatization are used to improve small molecule analysis in biological samples chromatographyonline.com.

By pursuing these research avenues, the chemical biology community can fully unlock the potential of this compound, from understanding its fundamental mechanisms of action to developing it into novel therapeutic agents or indispensable research tools.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for dl-Oplopanone, and how can experimental reproducibility be ensured?

- Methodological Answer : Begin with literature reviews to identify existing synthetic routes (e.g., cyclization of sesquiterpenes or biomimetic approaches). Follow protocols from peer-reviewed studies, ensuring all reagents, catalysts, and reaction conditions (temperature, solvent systems, stoichiometry) are explicitly documented. Reproducibility requires detailed characterization (e.g., NMR, HRMS) and comparison with published spectral data . For novel methods, provide step-by-step procedures, including purification techniques (column chromatography, recrystallization) and yield optimization strategies. Cross-validate results using independent replicates and share raw data in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Use H, C, DEPT, and 2D techniques (COSY, HSQC, HMBC) to resolve stereochemical ambiguities.

- X-ray crystallography : For absolute configuration determination, if single crystals are obtainable.

- Chiral HPLC : To confirm enantiomeric purity, especially if synthetic routes risk racemization.

- IR and UV-Vis : Secondary validation of functional groups and conjugation.

Always include reference data from authoritative databases (e.g., SciFinder, Reaxys) and disclose instrument parameters (e.g., solvent, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables:

- Variable control : Compare assay conditions (cell lines, concentrations, incubation times).

- Purity verification : Re-evaluate compound purity in conflicting studies via orthogonal methods (e.g., HPLC-DAD vs. LC-MS).

- Mechanistic studies : Use knockout models (e.g., CRISPR-Cas9) or isotopic labeling to isolate specific pathways.

- Statistical rigor : Apply multivariate analysis to distinguish noise from biologically relevant signals. Publish negative results to mitigate publication bias .

Q. What strategies are effective for investigating this compound’s biosynthetic pathways in plant systems?

- Methodological Answer : Employ a multi-omics approach:

- Transcriptomics : Identify candidate genes via RNA-seq of biosynthetic tissues.

- Metabolomics : Map intermediate metabolites using LC-HRMS and stable isotope feeding.

- Enzyme assays : Recombinantly express putative enzymes (e.g., terpene synthases) and test substrate specificity.

Validate findings through gene silencing (RNAi) or heterologous expression in model organisms (e.g., Nicotiana benthamiana). Cross-reference with phylogenetically related species to infer evolutionary conservation .

Q. How should researchers design experiments to address gaps in this compound’s thermodynamic and kinetic stability profiles?

- Methodological Answer :

- Accelerated stability studies : Expose this compound to stress conditions (heat, light, humidity) and monitor degradation via UPLC-MS.

- Computational modeling : Use DFT calculations to predict degradation pathways and activation energies.

- Kinetic trapping : Employ cryogenic techniques or flow chemistry to isolate transient intermediates.

Document environmental controls rigorously (e.g., inert atmosphere, desiccants) and validate models with experimental data .

Methodological Frameworks for Research Design

Q. What criteria should guide the formulation of hypothesis-driven research questions on this compound?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to specialized equipment (e.g., chiral separators) and biological resources.

- Interesting : Align with understudied areas (e.g., ecological roles in plant-defense mechanisms).

- Novel : Explore uncharacterized derivatives or synergistic effects with other metabolites.

- Ethical : Adhere to biosafety protocols for in vivo studies.

- Relevant : Address gaps identified in systematic reviews or meta-analyses .

Q. How can researchers optimize data collection and analysis to minimize bias in this compound studies?

- Methodological Answer :

- Blinding : Use coded samples during bioactivity assays to prevent observer bias.

- Randomization : Assign treatment groups randomly in pharmacological studies.

- Negative controls : Include solvent-only and known inhibitor groups.

- Data transparency : Share raw datasets (spectra, chromatograms) in repositories like Zenodo or Figshare. Use open-source tools (e.g., R, Python) for statistical analysis to ensure reproducibility .

Data Presentation and Publication Standards

Q. What are the best practices for presenting contradictory data in publications on this compound?

- Methodological Answer : Use structured tables to juxtapose conflicting results, highlighting variables (e.g., assay type, purity). Discuss potential explanations (e.g., solvent polarity effects on reactivity) and propose follow-up experiments. Cite peer-reviewed studies with similar discrepancies to contextualize findings .

Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?

- Methodological Answer : Include:

- Detailed synthetic protocols : With troubleshooting notes (e.g., failed catalysts, optimal reaction times).

- Raw spectral data : As downloadable files (e.g., JCAMP-DX for NMR).

- Code repositories : For computational models or machine learning algorithms.

- Ethical approvals : Documentation for biological sample collection.

Label all files with persistent identifiers (DOIs) and cite them in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.